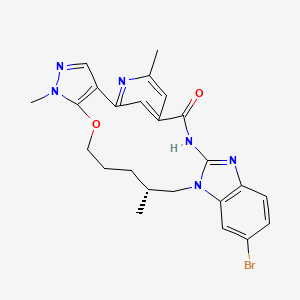
Egfr-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-15 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-15 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Egfr-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, each with specific modifications to enhance its inhibitory activity against EGFR.
科学研究应用
Egfr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new therapeutic agents targeting EGFR.
作用机制
Egfr-IN-15 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that rely on EGFR signaling.
相似化合物的比较
Similar Compounds
Gefitinib: Another EGFR inhibitor that targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Similar to gefitinib, it also targets the EGFR tyrosine kinase domain but with a distinct molecular structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations that limit the efficacy of first- and second-generation inhibitors.
Uniqueness of Egfr-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against certain EGFR mutations. Its molecular structure allows for enhanced stability and bioavailability, making it a promising candidate for further development in cancer therapy.
属性
分子式 |
C24H25BrN6O2 |
|---|---|
分子量 |
509.4 g/mol |
IUPAC 名称 |
(11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1 |
InChI 键 |
UPMBIKXABDDVHH-CQSZACIVSA-N |
手性 SMILES |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
规范 SMILES |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



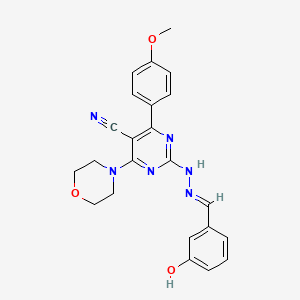
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)

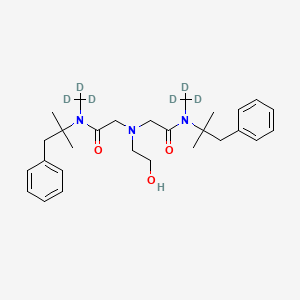
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
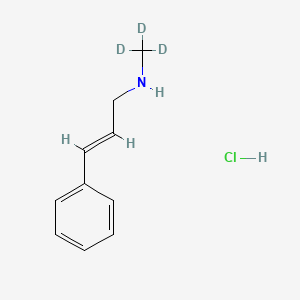
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
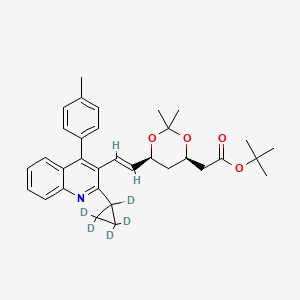

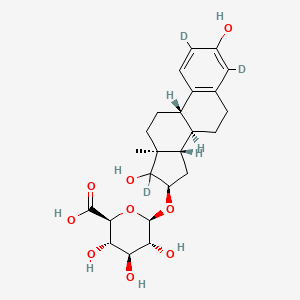
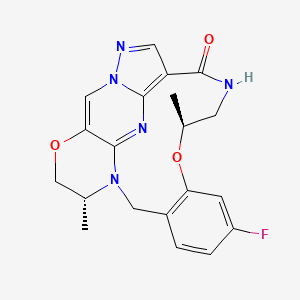

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
